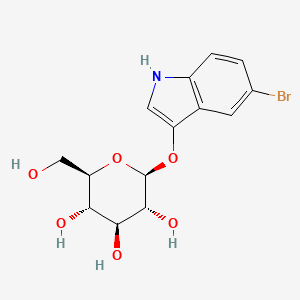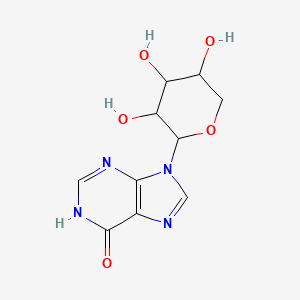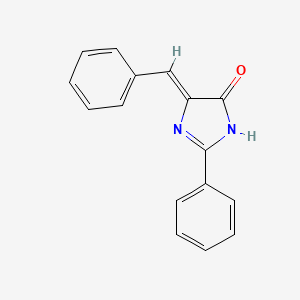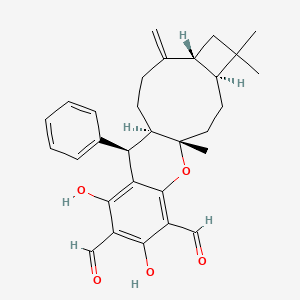
CreatineEthylEsterHydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Creatine Ethyl Ester Hydrochloride (CEE) is a derivative of the nutritional supplement creatine, which is commonly used by athletes and bodybuilders . It is preferred by many athletes because it can be taken in smaller doses with similar effects . CEE can penetrate the cells that form muscle tissue more effectively than other types of creatine supplements, yielding superior muscle-building benefits .
Synthesis Analysis
CEE is synthesized from creatine, ethanol, and HCL . The synthesis process involves the reaction of carboxylic acid and alcohols, known as esterification . The ester is attached to creatine monohydrate to increase the amount of creatine absorbed .Chemical Reactions Analysis
CEE is designed to enhance the uptake of creatine, making the supplement more effective, with a considerably smaller dosage required . Creatine monohydrate is semi-lipopholic, meaning it inefficiently uses fat as a transport mechanism. The esterification of substances will increase their lipopholic abilities, thus esterified creatine will use fat more efficiently to permeate the cell wall and exert its effects upon cellular function .Physical And Chemical Properties Analysis
CEE is a hygroscopic powder with a white to yellowish color . It has a characteristic flavor and odor . The melting point is between 1600 C – 1620 C . The typical dosage of CEE is 3-6 grams per day .Wirkmechanismus
In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This stored creatine helps your muscles produce more energy during high-intensity exercise . Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions .
Zukünftige Richtungen
While CEE is a popular supplement among athletes and bodybuilders, more research is needed to substantiate claims that it is a more bioavailable, effective, and safe source of creatine than creatine monohydrate . Future research should focus on validating that CEE is a bioavailable, effective, and safe source of creatine for dietary supplements .
Eigenschaften
CAS-Nummer |
15366-32-3 |
|---|---|
Produktname |
CreatineEthylEsterHydrochloride |
Molekularformel |
C6H13N3O2.HCl |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








